N-(4-Bromo-2-cyclopropoxyphenyl)methanesulfonamide
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Overview
Description
N-(4-Bromo-2-cyclopropoxyphenyl)methanesulfonamide is an organic compound that features a bromine atom, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 4-bromo-2-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-cyclopropoxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-Bromo-2-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-methylphenyl)methanesulfonamide
- N-(4-Bromo-2-isopropylphenyl)methanesulfonamide
- N-(4-Bromo-2-chlorophenyl)methanesulfonamide
Uniqueness
N-(4-Bromo-2-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H12BrNO3S |
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Molecular Weight |
306.18 g/mol |
IUPAC Name |
N-(4-bromo-2-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12BrNO3S/c1-16(13,14)12-9-5-2-7(11)6-10(9)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
InChI Key |
NEMRLQJCMOCMRC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Br)OC2CC2 |
Origin of Product |
United States |
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